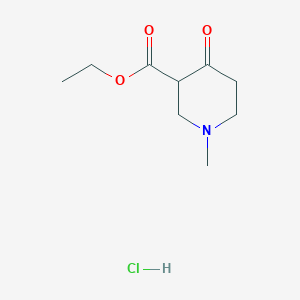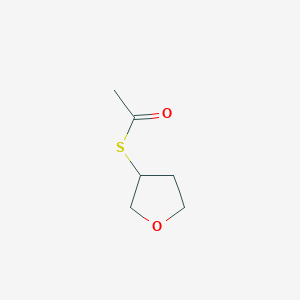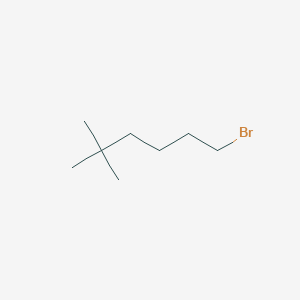
1-Bromo-5,5-dimethylhexane
Übersicht
Beschreibung
1-Bromo-5,5-dimethylhexane is an organic compound with the molecular formula C8H17Br. It is a brominated alkane, characterized by a bromine atom attached to the first carbon of a hexane chain that has two methyl groups on the fifth carbon. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-5,5-dimethylhexane can be synthesized through the bromination of 5,5-dimethylhexane. The bromination process typically involves the use of bromine (Br2) or hydrogen bromide (HBr) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the hexane chain, forming a carbon radical that subsequently reacts with a bromine molecule to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the separation and purification of the compound are achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-5,5-dimethylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). This reaction typically occurs under basic conditions and results in the formation of new carbon-nucleophile bonds.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 5,5-dimethyl-1-hexene.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)
Elimination Reactions: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Major Products:
Nucleophilic Substitution: Alcohols, nitriles, amines
Elimination Reactions: Alkenes
Oxidation: Alcohols, carboxylic acids
Reduction: Alkanes
Wissenschaftliche Forschungsanwendungen
1-Bromo-5,5-dimethylhexane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties. Its incorporation into polymer chains can modify the physical and chemical characteristics of the resulting materials.
Biological Studies: While not commonly used directly in biological studies, derivatives of this compound can be employed in the development of bioactive compounds and probes for studying biological processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-5,5-dimethylhexane in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the removal of the bromine atom and a hydrogen atom from adjacent carbons leads to the formation of a double bond (alkene).
Vergleich Mit ähnlichen Verbindungen
1-Bromohexane: Similar in structure but lacks the two methyl groups on the fifth carbon.
1-Bromo-3,3-dimethylbutane: A shorter chain analog with similar reactivity.
1-Chloro-5,5-dimethylhexane: A chlorine analog with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: 1-Bromo-5,5-dimethylhexane is unique due to the presence of the two methyl groups on the fifth carbon, which can influence its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
1-bromo-5,5-dimethylhexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-8(2,3)6-4-5-7-9/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJRTJIUPXFNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634340 | |
| Record name | 1-Bromo-5,5-dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-91-6 | |
| Record name | 1-Bromo-5,5-dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


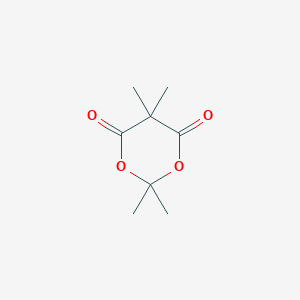
![[2-(4-Phenyl-1-piperidinyl)ethyl]amine hydrate](/img/structure/B3048087.png)
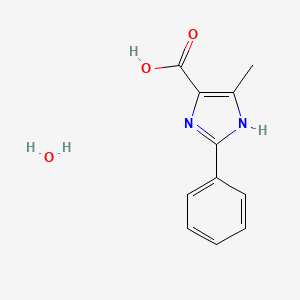
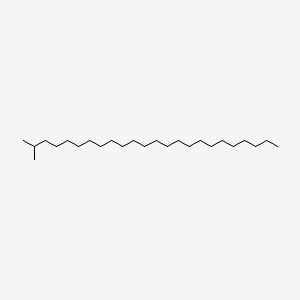
![1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]-](/img/structure/B3048093.png)
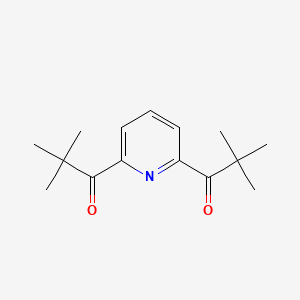
![L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-](/img/structure/B3048096.png)
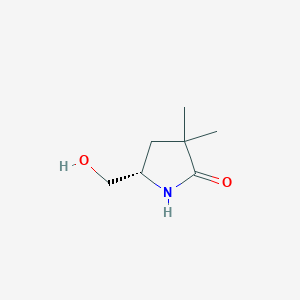
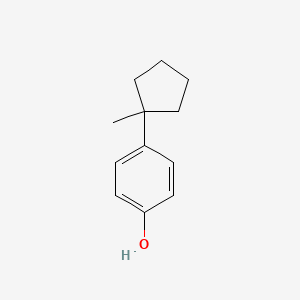
![2-[(2-Fluorophenoxy)methyl]oxirane](/img/structure/B3048099.png)
![5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B3048100.png)
![Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3048101.png)
